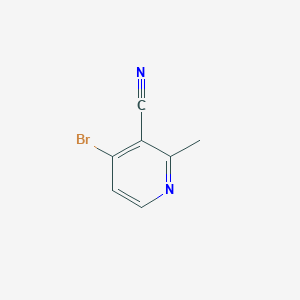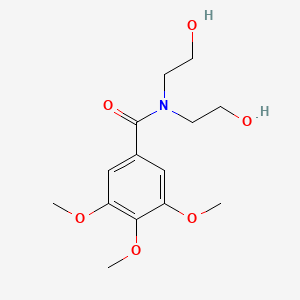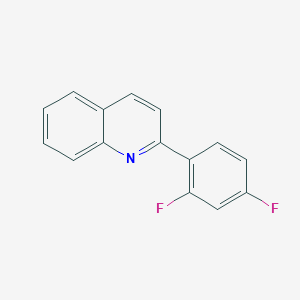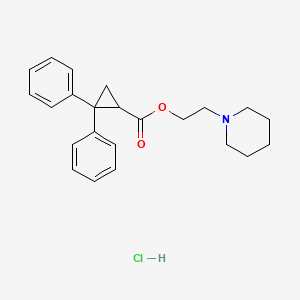
8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro group, an isopropylamino group, a thiazole ring, and a methoxy group attached to a quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, thiazole derivatives, and appropriate chlorinating and methoxylating agents. The reaction conditions may vary, but common steps include:
Chlorination: Introduction of the chloro group to the quinoline ring.
Thiazole Formation: Construction of the thiazole ring through cyclization reactions.
Amination: Introduction of the isopropylamino group.
Methoxylation: Addition of the methoxy group to the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Thiazole Derivatives: Compounds with thiazole rings and varying functional groups.
Chloroquinolines: Compounds with chloro groups attached to quinoline rings.
Uniqueness
8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C16H16ClN3O2S |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-1H-quinolin-4-one |
InChI |
InChI=1S/C16H16ClN3O2S/c1-8(2)18-16-20-11(7-23-16)10-6-12(21)9-4-5-13(22-3)14(17)15(9)19-10/h4-8H,1-3H3,(H,18,20)(H,19,21) |
InChIキー |
ACBFYGNPKAHQOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=CS1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)




![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)



![ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13959803.png)
![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)


